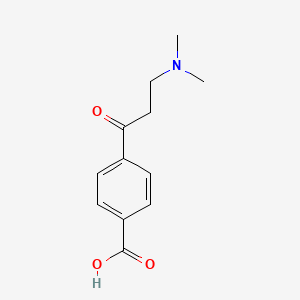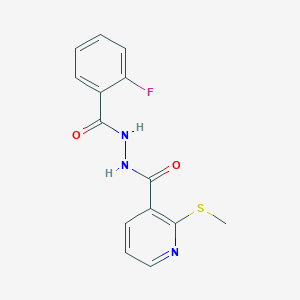
((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is a synthetic lipid compound. It is a colorless oily material that has gained significant attention as a component of the SARS-CoV-2 vaccine, BNT162b2, developed by BioNTech and Pfizer . This compound is one of the four components that form lipid nanoparticles, which encapsulate and protect the fragile mRNA that is the active ingredient in these vaccines .
Méthodes De Préparation
The preparation of ((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) was first described in a patent application by Acuitas Therapeutics in 2017 . The final step involves a reductive amination reaction where 4-aminobutanol is condensed with a lipid aldehyde, using sodium triacetoxyborohydride as the reducing agent to convert the intermediate imines to the amine of the product . Industrial production methods involve the reaction of 2-hexyldecanoic acid with a fourfold excess of 1,6-dibromohexane in DMF in the presence of potash .
Analyse Des Réactions Chimiques
((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly involving the nitrogen atom in the dimethylamino group.
Common reagents used in these reactions include sodium triacetoxyborohydride for reduction and various lipid aldehydes for condensation reactions . The major products formed from these reactions are typically amine derivatives of the original compound .
Applications De Recherche Scientifique
((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) has several scientific research applications:
Mécanisme D'action
The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves its protonation at the nitrogen atom below physiological pH, yielding an ammonium cation that is attracted to the anionic messenger RNA (mRNA) . This interaction promotes the uptake of the mRNA by cells through receptor-mediated endocytosis . Once inside the endosome, the acidic environment fully protonates the compound, leading to the release of the mRNA into the cytoplasm .
Comparaison Avec Des Composés Similaires
Similar compounds to ((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) include:
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate): Another synthetic lipid used in mRNA vaccine formulations.
1,2-Distearoyl-sn-glycero-3-phosphocholine: A lipid used in the formation of lipid nanoparticles.
Cholesterol: Often used in combination with other lipids to form lipid nanoparticles.
The uniqueness of ((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) lies in its specific structure that allows efficient mRNA encapsulation and delivery, making it a critical component in mRNA vaccine technology .
Propriétés
Formule moléculaire |
C48H96N2O4 |
|---|---|
Poids moléculaire |
765.3 g/mol |
Nom IUPAC |
6-[2-(dimethylamino)ethyl-[6-(2-hexyldecanoyloxy)hexyl]amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C48H96N2O4/c1-7-11-15-19-21-29-37-45(35-27-17-13-9-3)47(51)53-43-33-25-23-31-39-50(42-41-49(5)6)40-32-24-26-34-44-54-48(52)46(36-28-18-14-10-4)38-30-22-20-16-12-8-2/h45-46H,7-44H2,1-6H3 |
Clé InChI |
FWHVNCRKVKCJLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(1,3-Benzodioxol-5-yl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351967.png)

![4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13351977.png)


![(R)-2-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13352000.png)
![2-{[3-(4-chloro-2-methoxy-5-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13352004.png)

![(1S,3AS,6aS)-5-benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13352011.png)

![6-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13352033.png)
